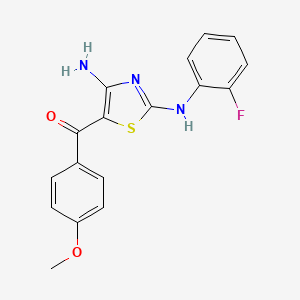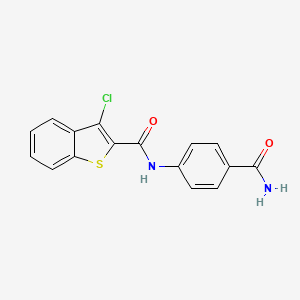![molecular formula C12H18N2O3 B5739318 2-methyl-N-[2-(morpholin-4-yl)ethyl]furan-3-carboxamide](/img/structure/B5739318.png)
2-methyl-N-[2-(morpholin-4-yl)ethyl]furan-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-N-[2-(morpholin-4-yl)ethyl]furan-3-carboxamide is a synthetic organic compound that features a furan ring substituted with a carboxamide group, a morpholine ring, and a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-[2-(morpholin-4-yl)ethyl]furan-3-carboxamide typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors such as 1,4-dicarbonyl compounds.
Introduction of the Carboxamide Group: The carboxamide group is introduced by reacting the furan ring with an amine, such as 2-(morpholin-4-yl)ethylamine, under suitable conditions.
Methylation: The final step involves the methylation of the furan ring to introduce the methyl group at the 2-position.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-methyl-N-[2-(morpholin-4-yl)ethyl]furan-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carboxamide group can be reduced to form the corresponding amine.
Substitution: The methyl group can be substituted with other functional groups through electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted furan derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
2-methyl-N-[2-(morpholin-4-yl)ethyl]furan-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological and inflammatory conditions.
Materials Science: The compound can be used in the synthesis of novel polymers and materials with unique properties.
Biological Studies: It can serve as a probe in biological studies to investigate the function of specific enzymes or receptors.
Mecanismo De Acción
The mechanism of action of 2-methyl-N-[2-(morpholin-4-yl)ethyl]furan-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholine ring can interact with biological macromolecules, potentially inhibiting or modulating their activity. The furan ring and carboxamide group may also contribute to the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
2-methyl-N-[2-(piperidin-4-yl)ethyl]furan-3-carboxamide: Similar structure but with a piperidine ring instead of a morpholine ring.
2-methyl-N-[2-(pyrrolidin-4-yl)ethyl]furan-3-carboxamide: Similar structure but with a pyrrolidine ring instead of a morpholine ring.
Uniqueness
2-methyl-N-[2-(morpholin-4-yl)ethyl]furan-3-carboxamide is unique due to the presence of the morpholine ring, which imparts distinct physicochemical properties and biological activity compared to its analogs with different heterocyclic rings. The morpholine ring can enhance the compound’s solubility and stability, making it a valuable scaffold in drug design and materials science.
Propiedades
IUPAC Name |
2-methyl-N-(2-morpholin-4-ylethyl)furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3/c1-10-11(2-7-17-10)12(15)13-3-4-14-5-8-16-9-6-14/h2,7H,3-6,8-9H2,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEVTWSKTFKSGCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NCCN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[3-(DIFLUOROMETHYL)-5-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]-N-((E)-1-{5-[(3,5-DIMETHYLPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINE](/img/structure/B5739242.png)
![(Z)-[AMINO(PYRIDIN-3-YL)METHYLIDENE]AMINO 2-(3,5-DIMETHYLPHENOXY)ACETATE](/img/structure/B5739246.png)
![2-[(4-chloro-1-naphthyl)oxy]-N-(4-methylphenyl)acetamide](/img/structure/B5739258.png)
![N-propan-2-yl-2-[4-(propan-2-ylsulfamoyl)phenoxy]acetamide](/img/structure/B5739271.png)



![2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-phenylacetamide](/img/structure/B5739291.png)

![4-bromo-N-[(2,5-dimethoxyphenyl)methyl]-3-methylaniline](/img/structure/B5739297.png)
![N-[4-(dimethylamino)phenyl]-N'-(4-methylbenzyl)thiourea](/img/structure/B5739301.png)
![6-amino-2-(3,5-dimethyl-1H-pyrazol-4-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5739306.png)


